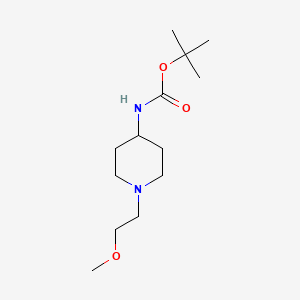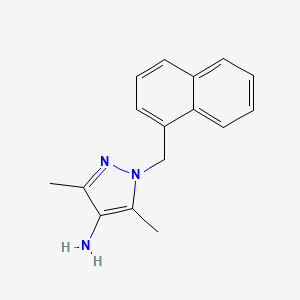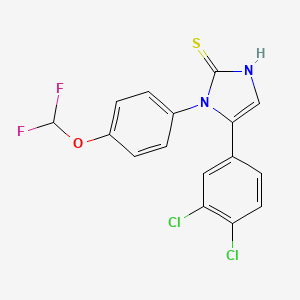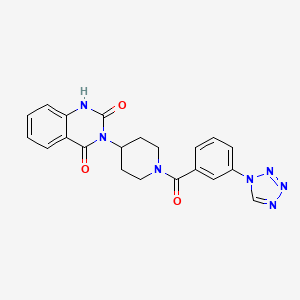
tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate
描述
“tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C13H26N2O3 . It has a molecular weight of 258.36 . This compound is typically in the form of a solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2O3/c1-13(2,3)18-12(16)15(9-10-17-4)11-5-7-14-8-6-11/h11,14H,5-10H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.作用机制
Tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate exerts its effects by modulating the activity of ion channels and receptors in the central nervous system. Specifically, this compound has been shown to enhance the activity of GABA(A) receptors, which are responsible for inhibiting neuronal activity and preventing seizures. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various experimental models. In animal models of epilepsy, this compound has been shown to reduce the frequency and severity of seizures. In models of ischemic stroke, this compound has been shown to reduce the extent of brain damage and improve neurological function. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate is its high potency and selectivity for GABA(A) receptors and voltage-gated sodium channels. This makes it a valuable tool for studying the role of these ion channels and receptors in various experimental models. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are several potential future directions for research on tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate. One area of interest is the development of novel drugs based on the this compound scaffold for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the use of this compound as a tool for studying the role of ion channels and receptors in various experimental models. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound.
科学研究应用
Tert-Butyl 1-(2-methoxyethyl)piperidin-4-ylcarbamate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting ion channels and receptors. In neuroscience, this compound has been used to study the role of ion channels and receptors in the regulation of neuronal excitability and synaptic transmission.
安全和危害
属性
IUPAC Name |
tert-butyl N-[1-(2-methoxyethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)14-11-5-7-15(8-6-11)9-10-17-4/h11H,5-10H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPUAIAFWNKMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2853066.png)




![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)


![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)
![3-[(4-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B2853084.png)
![N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2853085.png)
![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)


